molecular formula C22H25N3O5S B2376114 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole CAS No. 946300-10-3

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2376114
CAS No.: 946300-10-3
M. Wt: 443.52
InChI Key: NFVAQAFMMKGNPQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Tosylpiperidine Moiety: This step involves the reaction of the oxadiazole intermediate with a tosylpiperidine derivative, often under nucleophilic substitution conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring and the oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the tosylpiperidine moiety, which may affect its biological activity.

    5-(1-Tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, which may influence its chemical reactivity and applications.

Uniqueness

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is unique due to the presence of both the dimethoxyphenyl and tosylpiperidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-4-7-18(8-5-15)31(26,27)25-12-10-16(11-13-25)22-23-21(24-30-22)19-9-6-17(28-2)14-20(19)29-3/h4-9,14,16H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAQAFMMKGNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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